1-Methylnaphthalene-7-carboxylic acid
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Overview
Description
1-Methylnaphthalene-7-carboxylic acid is an organic compound belonging to the class of carboxylic acids It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a methyl group at the first position and a carboxylic acid group at the seventh position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-7-carboxylic acid can be synthesized through several methods:
Oxidation of 1-Methylnaphthalene: This method involves the oxidation of 1-methylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic or neutral conditions.
Hydrolysis of Nitriles: The hydrolysis of nitriles in the presence of acidic or basic catalysts can yield carboxylic acids.
Grignard Reagent Reaction: The reaction of a Grignard reagent with carbon dioxide followed by acidification can produce carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 1-methylnaphthalene using catalytic processes to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly influence the efficiency of the process.
Chemical Reactions Analysis
1-Methylnaphthalene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Acidic or basic catalysts for hydrolysis and other reactions.
Major Products Formed:
Oxidation Products: More complex carboxylic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Methylnaphthalene-7-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methylnaphthalene-7-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The aromatic ring structure allows for π-π interactions and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
1-Methylnaphthalene-7-carboxylic acid can be compared with other similar compounds, such as:
Naphthalene-1-carboxylic Acid: Lacks the methyl group, leading to different reactivity and applications.
2-Methylnaphthalene-7-carboxylic Acid: The position of the methyl group affects the compound’s chemical properties and reactivity.
Naphthalene-2-carboxylic Acid: Similar structure but different substitution pattern, leading to distinct chemical behavior.
Uniqueness: The unique combination of a methyl group and a carboxylic acid group on the naphthalene ring makes this compound a valuable compound for various applications, offering distinct reactivity and potential for diverse chemical transformations .
Properties
CAS No. |
5043-23-2 |
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Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
8-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7H,1H3,(H,13,14) |
InChI Key |
WGIPVKFOAZITET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)C(=O)O |
Origin of Product |
United States |
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